Phenylglucuronide

Description

Phenylglucuronide as a Phenolic Glycoside in Biotransformation

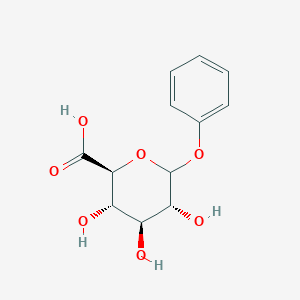

This compound is chemically classified as a phenolic glycoside. hmdb.cafoodb.ca This means it is a type of glycoside where a phenyl group is linked to a glucuronic acid molecule through a glycosidic bond. hmdb.cafoodb.ca Specifically, it is an O-glucuronide, indicating the bond forms between the phenolic hydroxyl group of phenol (B47542) and the anomeric carbon of glucuronic acid. hmdb.ca This structure imparts specific chemical properties to the molecule, rendering it significantly more water-soluble than its precursor, phenol. acs.org This increased polarity is fundamental to its role in biotransformation, as it facilitates the excretion of the compound from the body, primarily through urine and bile. acs.org

The formation of this compound is a critical step in the detoxification of phenol, a compound that can be ingested or produced endogenously. pnas.org By converting phenol into its glucuronide conjugate, the body effectively reduces its potential toxicity and prepares it for elimination. researchgate.net

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic pathway, a series of conjugation reactions that chemically modify compounds to make them more easily excretable. acs.orgresearchgate.net This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). acs.orgresearchgate.net The reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate, such as phenol. researchgate.net

This enzymatic conjugation significantly increases the hydrophilicity (water solubility) of the substrate. acs.org The resulting glucuronide, in this case, this compound, is more readily transported out of cells and eliminated from the body. acs.org Glucuronidation occurs predominantly in the liver, but UGT enzymes are also present in other tissues, including the intestine, kidneys, and lungs. researchgate.nettaylorandfrancis.com

Research into the biotransformation of phenol has provided detailed insights into the kinetics of this compound formation. For instance, in vitro studies using liver microsomes from different species have been conducted to determine the Michaelis-Menten constants (Km and Vmax) for this reaction. These studies help in understanding the efficiency and capacity of this detoxification pathway.

Interactive Data Table: Michaelis-Menten Constants for this compound Formation from Phenol in Trout Liver Microsomes

| Species | Km (mM) | Vmax (pmol/min/mg protein) |

| Rainbow Trout (Oncorhynchus mykiss) | 10 | ~1600 |

| Brook Trout (Salvelinus fontinalis) | 10 | ~2000 |

| Lake Trout (Salvelinus namaycush) | Not specified | Not specified |

| Data derived from in vitro studies on trout hepatic microsomes. The values represent the apparent substrate affinity (Km) and the maximum reaction rate (Vmax) for the formation of this compound. mdpi.com |

Historical Perspectives and Foundational Research on this compound Metabolism

The understanding of glucuronidation and the role of compounds like this compound has evolved over more than a century. The initial clues to this metabolic pathway emerged in the mid-19th century. In 1855, W. Schmid observed that euxanthic acid, a component of a yellow pigment from the urine of cows fed mango leaves, could be hydrolyzed to release a sugar-like substance, which we now know as glucuronic acid. issx.org

Further significant progress was made in the 1870s. Von Mering and Musculus isolated "urochloralic acid" from the urine of individuals who had taken chloral (B1216628) hydrate, and Jaffe identified a conjugated metabolite of o-nitrotoluene in dogs. issx.org These findings suggested that the body conjugates foreign substances with a derivative of glucose. The definitive characterization of the sugar moiety as glucuronic acid came from the work of Schmiedeberg and Meyer in 1879, who isolated and identified it from the urine of dogs that had been administered camphor. issx.org

The mid-20th century marked a "glucuronidation revolution," largely initiated by the work of Geoffrey Dutton and his colleagues in the 1950s. tandfonline.com Their research was pivotal in identifying the biosynthetic pathway of glucuronide formation, discovering the role of the active coenzyme UDP-glucuronic acid (UDPGA), and characterizing the enzymes responsible, which they named UDP-glucuronosyltransferases (UGTs). issx.orgtandfonline.com This foundational work provided the first molecular mechanism for the detoxification of xenobiotics through conjugation with a common organic compound found in tissues. tandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

16063-67-5 |

|---|---|

Molecular Formula |

C12H14O7 |

Molecular Weight |

270.23 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12?/m0/s1 |

InChI Key |

WVHAUDNUGBNUDZ-SDQGTYQYSA-N |

SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonyms |

phenylglucuronide |

Origin of Product |

United States |

Enzymatic Biogenesis of Phenylglucuronide

UDP-Glucuronosyltransferase (UGT) Superfamily in Phenylglucuronide Synthesis

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide array of endogenous and xenobiotic compounds. wikipedia.orgnih.gov The UGT enzymes, located in the endoplasmic reticulum, catalyze the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.orgresearchgate.net In humans, the UGT superfamily is composed of 22 identified proteins, categorized into families and subfamilies such as UGT1A and UGT2B, which are key players in the metabolism of most drugs and other foreign compounds. nih.govnih.gov

Identification and Characterization of Specific UGT Isoforms Involved in this compound Formation

Multiple UGT isoforms contribute to the glucuronidation of phenolic compounds, exhibiting distinct but often overlapping substrate selectivities. The most clinically relevant hepatic UGTs include UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15. nih.gov Specifically for simple phenols and related structures, several isoforms have been identified as primary catalysts.

Research has shown that UGT1A6 and UGT1A9 are significant contributors to the metabolism of simple phenols. researchgate.net UGT1A1 and UGT1A9 are among the most abundantly expressed isoforms in the liver. nih.gov Furthermore, studies on other phenolic compounds like bisphenol A (BPA) have demonstrated the involvement of UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B15, with UGT2B15 showing the highest activity. nih.gov The involvement of multiple isoforms provides a robust system for detoxification, ensuring that the dysfunction of a single enzyme does not lead to a complete failure in eliminating phenolic compounds. nih.gov

Key Human UGT Isoforms in the Glucuronidation of Phenolic Compounds

| UGT Isoform | Substrate Examples | Primary Tissue Location | Reference |

|---|---|---|---|

| UGT1A1 | 1-Naphthol (B170400), Estradiol, Bilirubin (B190676) | Liver, Gastrointestinal Tract | nih.govfrontiersin.orgnih.gov |

| UGT1A6 | Simple Phenols, 1-Naphthol, Serotonin | Liver, Kidney, Gastrointestinal Tract | nih.govresearchgate.netfrontiersin.org |

| UGT1A9 | Simple Phenols, Propofol (B549288), Mycophenolic Acid | Liver, Kidney | researchgate.netnih.govfrontiersin.org |

| UGT2B7 | Morphine, Zidovudine, Bisphenol A | Liver, Kidney, Gastrointestinal Tract | nih.govnih.govfrontiersin.org |

| UGT2B15 | Bisphenol A, S-oxazepam | Liver, Prostate | nih.govresearchgate.net |

Substrate Specificity and Affinity of UGTs for Phenolic Precursors

The various UGT isoforms display differential specificity and affinity for phenolic substrates. For instance, UGT1A6 shows a more restricted acceptance of phenolic substrates compared to UGT1A9. researchgate.net UGT1A6 is known to have a preference for smaller, planar phenolic compounds. nih.gov

In contrast, UGT1A9 can glucuronidate a broader range of phenols. researchgate.net Despite the wider substrate scope of UGT1A9, studies comparing the two isoforms have shown that UGT1A6 often exhibits higher Michaelis-Menten constant (Km) values for shared substrates, indicating a lower binding affinity compared to UGT1A9. However, the maximal rates of turnover (Vmax) can be similar between the two. researchgate.net The glucuronidation of other phenolic substrates, such as 4-methylumbelliferone (B1674119) and 1-naphthol, is catalyzed by a wide array of UGTs, including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, and 2B7, highlighting the significant overlap in substrate specificity. nih.gov This redundancy ensures efficient metabolism even with variations in the expression levels of individual UGT isoforms.

Biochemical Mechanisms and Cofactor Requirements for this compound Conjugation

The enzymatic synthesis of this compound is a bi-substrate reaction that requires both a phenolic aglycone substrate and the activated form of glucuronic acid, UDP-α-D-glucuronic acid (UDPGA). researchgate.net UDPGA serves as the universal high-energy sugar donor for all UGT-catalyzed reactions. researchgate.netfrontiersin.org The enzyme facilitates the transfer of the glucuronosyl group from UDPGA to a nucleophilic functional group (typically a hydroxyl group on phenols) on the substrate. wikipedia.org

This conjugation reaction follows an SN2-like mechanism, resulting in the formation of a β-D-glucuronide conjugate and the release of uridine diphosphate (B83284) (UDP). researchgate.net The resulting this compound is significantly more polar and water-soluble than the original phenol (B47542), which facilitates its elimination from the body via urine or bile. wikipedia.orgwikipedia.org The UGT enzymes themselves are membrane-bound proteins located within the lumen of the endoplasmic reticulum, requiring that lipophilic substrates and the cytosolic UDPGA be transported to the site of conjugation. researchgate.netresearchgate.net

Kinetic Characterization of this compound Formation

The rate of this compound formation is described by enzyme kinetics, which can vary significantly depending on the specific UGT isoform and the phenolic substrate involved. While many UGT-catalyzed reactions follow standard Michaelis-Menten kinetics, others exhibit more complex behaviors such as substrate inhibition or sigmoidal (allosteric) kinetics. nih.govdoi.org

Determination of Michaelis-Menten Parameters (Km and Vmax) for UGT-Mediated this compound Synthesis

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. wou.edu Kinetic studies of phenolic substrates have revealed a wide range of these parameters across different UGT isoforms.

For example, in the glucuronidation of the phenolic compound bisphenol A, recombinant human UGT2B15 exhibited a Km of 8.68 µM and a Vmax of 873 pmol/min/mg protein. nih.gov In comparison, pooled human liver microsomes showed a similar affinity with a Km of 6.39 µM but a much higher Vmax of 4250 pmol/min/mg protein, reflecting the combined activity of multiple UGTs. nih.gov Studies using prototypic phenolic substrates like 1-naphthol show vast differences in kinetics among isoforms, with Km values ranging from 1.3 µM to 1768 µM. nih.gov This variability underscores the distinct roles each isoform plays in metabolism.

Michaelis-Menten Parameters for the Glucuronidation of Various Phenolic Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Kinetic Model | Reference |

|---|---|---|---|---|---|

| Human UGT2B15 | Bisphenol A | 8.68 | 873 | Michaelis-Menten | nih.gov |

| Human Liver Microsomes | Bisphenol A | 6.39 | 4250 | Michaelis-Menten | nih.gov |

| Human UGT1A6 | 1-Naphthol | 31 | - | Michaelis-Menten | doi.org |

| Human UGT1A9 | Propofol | 164 | - | Michaelis-Menten | doi.org |

| Trout Liver Microsomes | Phenol | 14,000 (14 mM) | 1250 | Michaelis-Menten | researchgate.net |

Influence of Physiological Factors on this compound Production Rates

The in vivo rate of this compound production is not constant and can be influenced by a multitude of physiological and environmental factors that alter the expression and activity of UGT enzymes. researchgate.netresearchgate.net

Genetic Polymorphisms: The genes encoding UGT enzymes are highly polymorphic, with numerous variants described that can result in lower expression levels or reduced catalytic activity, leading to significant inter-individual variability in metabolic capacity. nih.govnih.gov

Age and Development: UGT expression and activity are age-dependent. Neonates, for instance, have a significantly lower capacity for glucuronidation due to the underdeveloped expression of UGT enzymes. researchgate.net

Disease States: Pathological conditions, particularly those affecting the liver such as cirrhosis or cancer, can impair glucuronidation capacity. researchgate.net

Enzyme Induction and Inhibition: UGT gene expression can be induced by various xenobiotics through activation of nuclear receptors like PPARs. nih.gov Conversely, the co-administration of certain drugs can inhibit UGT activity, leading to potential drug-drug interactions. frontiersin.orgcriver.com The interplay of these factors determines an individual's ability to metabolize phenolic compounds and form this compound. nih.govresearchgate.net

Tissue and Species Distribution of this compound-Forming Enzymes

The enzymatic biogenesis of this compound is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are critical for the metabolism and detoxification of a vast array of compounds, including phenols. The expression and activity of UGTs exhibit significant variation across different tissues and among various species, which dictates the capacity of an organism to form this compound.

Hepatic Contribution to this compound Formation

The liver is the principal organ responsible for the glucuronidation of phenols. It contains a high concentration and wide variety of UGT isoforms located within the endoplasmic reticulum of hepatocytes. nih.govnih.gov In humans, the UGT1A and UGT2B families are the primary enzymes involved in this process. nih.gov Specifically, UGT1A1 and UGT1A9 are among the most abundantly expressed isoforms in the liver that metabolize phenolic compounds. nih.gov Other significant hepatic isoforms include UGT1A3, UGT1A4, UGT1A6, and several members of the UGT2B family such as UGT2B7 and UGT2B15. nih.gov

The absolute expression levels of these enzymes can vary considerably among individuals, influencing the rate of this compound formation. nih.gov Studies quantifying UGT mRNA levels in human liver samples have provided a detailed picture of the relative contribution of each isoform.

Table 1: Abundance of Major UGT Isoform mRNA in Human Liver Samples

| UGT Isoform | Mean Expression Level (x10⁴ copies/μg RNA) | Range of Expression (x10⁴ copies/μg RNA) |

|---|---|---|

| UGT1A1 | ~48.9 | 0.9 - 138.5 |

| UGT1A3 | ~15.6 | 0.1 - 66.6 |

| UGT1A4 | ~33.5 | 0.1 - 143.3 |

| UGT1A6 | ~26.1 | 1.0 - 70.4 |

| UGT1A9 | ~36.8 | 0.3 - 132.4 |

| UGT2B4 | ~188.0 | 0.3 - 615.0 |

| UGT2B7 | ~27.9 | 0.2 - 97.4 |

| UGT2B10 | ~98.1 | 0.7 - 253.2 |

| UGT2B15 | ~35.2 | 0.3 - 107.8 |

In rats, UGTs are also highly concentrated in liver hepatocytes and are distributed uniformly across the hepatic lobule. nih.govnih.gov The liver's substantial contribution is underscored by studies comparing its metabolic rate to other tissues, where hepatic glucuronidation rates for various substrates are significantly higher. mdpi.com

Extra-hepatic Sites of this compound Synthesis (e.g., Kidney, Intestine, Gill)

Kidney: The kidney is a significant site of glucuronidation. In humans, the primary renal enzymes are UGT1A9 and UGT2B7, with lower expression of UGT1A6 noted. mdpi.com In rats, the highest concentration of UGT activity is found in the epithelial cells of the proximal convoluted tubule, a critical site for secretion and metabolism. nih.govnih.gov

Intestine: The gastrointestinal tract plays a crucial role in the metabolism of ingested phenols. In rats, UGTs are located exclusively in the epithelial cells of the jejunum. nih.govnih.gov For humans, the intestine expresses a distinct profile of UGTs, including UGT1A1, UGT1A8, UGT1A10, and UGT2B7, which can significantly impact the bioavailability of phenolic compounds. researchgate.net

Gill: In aquatic vertebrates such as fish, the gills represent an important extra-hepatic site for xenobiotic metabolism. The gills are a primary point of contact with waterborne contaminants, and they exhibit UGT activity. Studies in salmonid species have demonstrated that gill tissues possess constitutive activity of biotransformation enzymes, including UGTs, contributing to the formation of glucuronide conjugates. nih.gov

The relative contribution of these extra-hepatic tissues can vary between species. For instance, in rabbits, the UGT activity in the small intestinal mucosa is comparable to hepatic activity for many substrates, whereas in rats, intestinal activity is much lower than in the liver. tandfonline.com

Comparative Analysis of this compound Biogenesis Across Vertebrate Species

Significant species differences exist in the expression, activity, and substrate specificity of UGT enzymes, leading to variations in the patterns and rates of this compound formation.

In mammals, studies comparing the glucuronidation of phenolic compounds in liver and intestinal microsomes have revealed marked differences. For the compound 4-tert-octylphenol (B29142), the intrinsic clearance (CLint) values in liver and intestine microsomes differ substantially between humans, monkeys, rats, and mice, suggesting that metabolic abilities of UGTs are species-dependent. nih.gov Similarly, UGT activities in the duodenum and liver show clear differences when comparing various mouse strains and rats. researchgate.netdoi.org A comparison of intestinal glucuronidation across humans, rats, dogs, and monkeys found that while correlations exist, caution is needed when extrapolating pharmacokinetic data from laboratory animals to humans due to quantitative differences in enzyme activity. nih.gov

Diet appears to be an evolutionary driver of UGT diversity. Herbivorous and omnivorous mammals, which consume a wide variety of plant secondary metabolites (many of which are phenolic), tend to have a greater number and diversity of UGT2B genes compared to carnivorous species. biorxiv.orgnih.gov This suggests that species with higher exposure to dietary phenols have evolved a more robust capacity for glucuronidation.

In fish, glucuronidation is also a major pathway for the biotransformation of phenols. mdpi.com A comparative study on the formation of this compound in three species of trout (rainbow, brook, and lake trout) revealed species-specific differences in enzyme kinetics. While the apparent enzyme affinity (Km) for phenol was similar across the species, the maximum capacity (Vmax) for this compound formation was significantly lower in lake trout compared to rainbow and brook trout. nih.gov

Table 2: Comparative Kinetics of this compound (PG) Formation in Liver Microsomes of Three Salmonid Species

| Species | Km (mM) for PG Formation | Vmax (nmol/min/mg protein) for PG Formation |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 15.1 ± 1.8 | 0.59 ± 0.05 |

| Brook Trout (Salvelinus fontinalis) | 15.2 ± 1.5 | 0.62 ± 0.05 |

| Lake Trout (Salvelinus namaycush) | 14.0 ± 1.5 | 0.38 ± 0.03* |

These comparative analyses highlight that while the fundamental pathway of this compound formation is conserved across vertebrates, the specific enzymes involved, their tissue distribution, and their catalytic efficiencies have diverged, reflecting different evolutionary pressures and metabolic requirements. biorxiv.orgnih.gov

Disposition and Elimination Mechanisms of Phenylglucuronide

Pathways of Phenylglucuronide Excretion

The elimination of the hydrophilic this compound conjugate from the body is primarily achieved through two major excretory routes: renal elimination into the urine and biliary excretion into the feces.

Following its formation, this compound is transported into the systemic circulation and delivered to the kidneys for elimination. The process of renal excretion is a key pathway for the clearance of many water-soluble metabolites, including glucuronide conjugates. openaccessjournals.comnih.gov In rats, after oral administration of phenol (B47542), a significant portion of the dose is rapidly excreted in the urine within 24 hours, with this compound accounting for about 12% of the eliminated compounds. nih.gov

In addition to renal excretion, this compound can be eliminated from the liver via biliary excretion. frontiersin.org This process involves the transport of the conjugate from hepatocytes into the bile, which is then released into the small intestine. frontiersin.orgmdpi.com Biliary excretion is a significant elimination route for many glucuronide metabolites, particularly those with higher molecular weights. nih.gov Once in the intestine, glucuronide conjugates can be hydrolyzed by bacterial β-glucuronidases, releasing the parent aglycone (phenol in this case). nih.govwikipedia.org This free phenol can then be reabsorbed from the intestine back into the systemic circulation, a process known as enterohepatic circulation. nih.govwikipedia.orgyoutube.com This recycling can prolong the presence of the compound in the body. Studies in rats with buprenorphine, a compound that extensively undergoes glucuronidation, demonstrated that the major drug-related component in bile was its glucuronide conjugate, and its presence in feces indicated significant biliary excretion. nih.gov

Membrane Transporters Mediating this compound Efflux

The movement of hydrophilic glucuronide conjugates across cellular membranes is not a passive process; it requires the action of specific efflux transporter proteins. nih.govnih.gov These transporters are crucial for moving this compound out of the cells where it is formed (like hepatocytes) and into the bloodstream for transport to the kidneys, or directly into bile or the intestinal lumen for elimination. frontiersin.orgnih.gov

The Multidrug Resistance-Associated Proteins (MRPs), which are part of the ATP-binding cassette (ABC) transporter superfamily, play a pivotal role in the efflux of glucuronide conjugates. nih.govnih.govsemanticscholar.org These transporters are expressed in various tissues, including the liver, kidney, and intestine, which are key organs in drug disposition. frontiersin.orgnih.gov

MRPs are responsible for transporting a wide range of substances, particularly organic anions, which includes glucuronide and sulfate (B86663) conjugates. nih.govnih.gov

MRP1 (ABCC1) , MRP3 (ABCC3) , and MRP4 (ABCC4) are primarily located on the basolateral membrane (the side facing the blood) of hepatocytes and enterocytes. They mediate the efflux of glucuronides from these cells into the systemic circulation. frontiersin.org

MRP2 (ABCC2) is strategically located on the apical membrane (the side facing the bile canaliculus or the intestinal lumen) of hepatocytes and enterocytes. frontiersin.org This location makes it a key transporter for the direct excretion of glucuronide conjugates into bile and the intestine. frontiersin.orgnih.gov The inhibition or knockout of MRPs has been shown to cause a marked increase in the intracellular accumulation of the parent compound and a decrease in its subcellular glucuronides, highlighting their essential role in the elimination process. nih.gov

Table 1: Major MRP Transporters Involved in Glucuronide Efflux

| Transporter | Gene Name | Primary Location | Function in Glucuronide Transport |

| MRP1 | ABCC1 | Basolateral membrane of various cells | Efflux into blood |

| MRP2 | ABCC2 | Apical membrane of hepatocytes, renal proximal tubules, enterocytes | Biliary and urinary excretion, efflux into intestinal lumen |

| MRP3 | ABCC3 | Basolateral membrane of hepatocytes, enterocytes | Efflux into blood |

| MRP4 | ABCC4 | Apical membrane of renal proximal tubules; basolateral membrane of hepatocytes | Urinary excretion; efflux into blood |

Comparative Metabolic Fates of Phenolic Compounds and this compound Conjugates

Phenol, upon entering the body, is subjected to phase II metabolism, which involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. researchgate.netwalshmedicalmedia.com The two principal conjugation reactions for phenolic compounds are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are often competing pathways in the metabolism of phenols. nih.govresearchgate.net The relative importance of each pathway can depend on several factors, including the specific phenolic substrate, the animal species, and the concentration of the substrate. researchgate.net

Table 2: Relative Excretion of Phenol Metabolites in Rats

| Metabolite | Percentage of Excreted Dose |

| Phenyl Sulphate | 68% |

| This compound | 12% |

| Data from a study involving oral dosing of rats. nih.gov |

Species-Specific Differences in this compound Elimination Profiles

The elimination of this compound from the body is a complex process involving both renal and biliary pathways, with the contribution of each route varying considerably among species. This variation is influenced by factors such as the activity of UDP-glucuronosyltransferases (UGTs), the enzymes that synthesize this compound, and the efficiency of transporters involved in its excretion into urine and bile.

Research into the metabolism of phenol and its derivatives has provided insights into these species-specific elimination patterns. A comparative study on the metabolism of ortho-phenylphenol (OPP), a compound structurally related to phenol, revealed distinct differences in the urinary excretion of its glucuronide conjugate among mice, rats, and humans. nih.gov In this study, after administration of a low dose of OPP, the proportion of the dose excreted in the urine as OPP-glucuronide was 29% in mice, 7% in rats, and 4% in human volunteers. nih.gov This suggests a more prominent role for glucuronidation and subsequent urinary elimination of this phenyl-like conjugate in mice compared to rats and humans.

While specific quantitative data on the biliary excretion of this compound is not extensively available across all common preclinical species, studies on related phenolic compounds offer valuable information. For instance, research on the excretion of phenol red derivatives in dogs demonstrated that these compounds are actively secreted into both urine and bile. physiology.org This indicates that for some phenolic compounds in dogs, both renal and biliary routes are significant for elimination.

The following interactive table summarizes the available data on the urinary excretion of a phenyl-like glucuronide, providing a comparative overview of its elimination in different species.

Data is for Ortho-phenylphenol glucuronide, a structural analogue of this compound, following a low dose oral administration in mice and rats, and dermal exposure in humans. nih.gov

These species-specific differences in the elimination profiles of this compound and related compounds underscore the importance of careful consideration when selecting animal models for pharmacokinetic and toxicological studies of substances that are extensively metabolized via glucuronidation.

Advanced Methodologies in Phenylglucuronide Research

In Vitro Experimental Models for Studying Phenylglucuronide Biotransformation

In vitro models are indispensable tools for investigating the metabolic fate of phenolic compounds, leading to the formation of this compound. These systems allow for controlled experiments that can dissect the complex processes of glucuronidation outside of a living organism.

Utilization of Microsomal Preparations (e.g., Hepatic, Renal) in this compound Studies

Microsomal preparations, which are vesicles of the endoplasmic reticulum isolated from tissues, are a cornerstone for studying phase II drug metabolism, including the formation of this compound. ucl.ac.be These preparations are rich in UDP-glucuronosyltransferase (UGT) enzymes, which are primarily responsible for glucuronidation. mdpi.com

Hepatic microsomes, derived from the liver, are the most commonly used system due to the liver's central role in xenobiotic metabolism. uchile.clscielo.br Studies using human liver microsomes (HLM) have been instrumental in characterizing the kinetics of this compound formation from various phenolic substrates. For instance, research on mycophenolic acid (MPA) demonstrated that HLM actively produces its major metabolite, MPA-phenyl-glucuronide (MPAG). nih.govnih.gov Similarly, the glucuronidation of 4-tert-octylphenol (B29142) has been extensively studied in human liver microsomes, revealing significant inter-individual variability. nih.gov In comparative studies, the rate of phenol (B47542) glucuronidation has been quantified in hepatic microsomes from different species, such as various types of trout, to understand species-specific differences in biotransformation. mdpi.comresearcher.liferesearchgate.netresearcher.life

Renal microsomes, isolated from the kidneys, are also important as the kidney expresses specific UGT isoforms and contributes significantly to the metabolism and elimination of certain compounds. nih.gov Studies have shown that human kidney microsomes (HKM) are capable of forming phenylglucuronides, such as in the case of mycophenolic acid, where UGT1A9 in the kidney plays a major role in its glucuronidation. nih.govnih.govpsu.edu The glucuronidation of propofol (B549288), a specific substrate for UGT1A9, was found to be higher in human kidney microsomes than in liver microsomes, highlighting the kidney's metabolic capacity. psu.edu

The general methodology for these studies involves incubating the phenolic substrate with the microsomal preparation in the presence of the cofactor UDP-glucuronic acid (UDPGA). uchile.cl The reaction is then analyzed to quantify the formation of the this compound metabolite. mdpi.com

Table 1: Examples of this compound Studies Using Microsomal Preparations

| Substrate | Microsomal Source | Key Finding | Reference(s) |

|---|---|---|---|

| Phenol | Rainbow, Brook, and Lake Trout Hepatic Microsomes | Determined Michaelis-Menten kinetics (Km and Vmax) for this compound formation, showing species differences in Vmax. | mdpi.com, researchgate.net |

| Mycophenolic Acid | Human Liver (HLM), Kidney (HKM), and Intestinal (HIM) Microsomes | Identified UGT1A9 as the primary enzyme for MPA-phenyl-glucuronide (MPAG) formation in both liver and kidney. | nih.gov, nih.gov, researchgate.net |

| 4-tert-Octylphenol | Human Liver Microsomes (HLM) | Demonstrated that UGT2B7 and UGT2B15 are the main isoforms responsible for its glucuronidation. | nih.gov |

| p-Nitrophenol | Rat Liver Microsomes | Used as a model substrate to study UGT activity and inhibition. | scispace.com |

Application of Isolated Cell Systems (e.g., Hepatocytes, Recombinant Cells) for this compound Metabolism

Isolated cell systems provide a more integrated model for metabolic studies compared to microsomes, as they contain a full complement of cellular machinery, including cofactors and transport systems.

Isolated hepatocytes are considered the 'gold standard' for in vitro metabolism studies. They retain the metabolic competence of the liver and are used to investigate the glucuronidation of phenolic compounds in a more physiologically relevant context. For example, rat hepatocytes have been used to study the glucuronidation of thyroid hormones. doi.org

Recombinant cell systems involve expressing a single human UGT isoform in a cell line that otherwise lacks UGT activity, such as Chinese hamster V79 or human embryonic kidney (HEK293) cells. psu.edudoi.org This powerful technique allows researchers to definitively identify which specific UGT isoform(s) are responsible for the glucuronidation of a particular substrate. doi.org For instance, V79 cells expressing different human UGTs have been used to show that UGT1A9 has high activity towards phenols, while UGT1A6 is specific for planar phenolic compounds. doi.orgpsu.edunih.gov Studies with recombinant UGTs have been crucial in identifying the specific isoforms involved in the formation of phenylglucuronides from substrates like thyroxine, mycophenolic acid, and 4-tert-octylphenol. nih.govnih.govdoi.org For example, among 13 recombinant UGTs tested, UGT2B7 and UGT2B15 were the most active in catalyzing 4-t-octylphenol glucuronidation. nih.gov

Table 2: Recombinant UGT Isoforms and their Role in this compound Formation

| UGT Isoform | Substrate Class/Example | Finding | Reference(s) |

|---|---|---|---|

| UGT1A1 | Thyroxine (T4) | Major isoform responsible for T4 phenolic glucuronide formation. | doi.org |

| UGT1A6 | Planar Phenols (e.g., 1-naphthol) | Exhibits limited specificity for planar phenolic compounds. | psu.edu |

| UGT1A7 | Mycophenolic Acid | Contributes to MPAG production. | psu.edu |

| UGT1A8 | Thyroxine (T4), Triiodothyronine (T3) | High activity in forming phenolic glucuronides of T4 and T3. | doi.org |

| UGT1A9 | Mycophenolic Acid, Phenols | The most efficient isoform for MPAG synthesis; high activity for phenols. | nih.gov, nih.gov |

| UGT1A10 | Thyroxine (T4), Triiodothyronine (T3) | High activity in forming phenolic glucuronides of T4 and T3. | doi.org |

| UGT2B7 | Mycophenolic Acid, 4-tert-Octylphenol | The only isoform producing the acyl-glucuronide of MPA in significant amounts and highly active for 4-t-OP glucuronidation. | nih.gov, nih.gov |

| UGT2B15 | 4-tert-Octylphenol | Highly active in catalyzing 4-t-OP glucuronidation. | nih.gov |

Enzyme Inhibition Studies to Delineate UGT Isoform Contributions to this compound Formation

Enzyme inhibition studies are a critical tool for elucidating the contribution of individual UGT isoforms to this compound formation within a complex system like human liver microsomes. psu.edu This approach can be conducted in two main ways: using selective chemical inhibitors or through substrate competition studies.

Selective chemical inhibitors are compounds known to specifically inhibit the activity of a particular UGT isoform. criver.com By observing the reduction in this compound formation in the presence of a specific inhibitor, researchers can infer the role of that isoform. For example, propofol, a selective substrate and thus inhibitor of UGT1A9, has been used to demonstrate the significant role of this isoform in the glucuronidation of mycophenolic acid in both liver and kidney microsomes. nih.govpsu.edu Inhibition experiments showed that propofol could decrease MPAG formation by 55% in HLM and 75% in HKM. nih.gov Similarly, bilirubin (B190676) has been used as a selective inhibitor for UGT1A1 to assess its contribution to the metabolism of other compounds. doi.org

Inhibition kinetic studies can determine the mechanism of inhibition (e.g., competitive, noncompetitive) and provide the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.govnih.gov For example, the inhibition kinetics of bromophenols on various UGT isoforms were determined, with a Ki value of 3.99 µM found for the inhibition of UGT1A7 by 2,4,6-tribromophenol. nih.gov Such data are crucial for predicting potential drug-drug interactions where one compound inhibits the glucuronidation of a co-administered phenolic drug. psu.educriver.com

Analytical Techniques for this compound Quantification and Characterization

Accurate and sensitive analytical methods are essential for the detection, quantification, and characterization of this compound and its parent compounds in biological and in vitro samples.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenylglucuronides. researcher.liferesearchgate.netresearcher.life Its versatility allows for the separation of the polar glucuronide conjugate from its less polar parent phenol and other metabolites. mdpi.com

The method typically involves a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is commonly achieved using ultraviolet (UV) absorbance, as many phenolic compounds and their glucuronides possess a chromophore. researchgate.netnih.gov For example, an HPLC-UV method was developed for the simultaneous determination of mycophenolic acid and its phenyl glucuronide (MPAG) in human plasma, using a C8 column and UV detection at 254 nm. researchgate.net

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). doi.org This combination allows for the definitive identification and precise quantification of metabolites, even at very low concentrations. A novel LC-MS method was developed to separate and detect the phenolic and acyl glucuronides of thyroid hormones, which was then used to evaluate their formation by various UGT isoforms and in liver microsomes from different species. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical platform for the comprehensive profiling of metabolites, including phenolic compounds, in complex biological samples. nih.govresearchgate.netthermofisher.com While phenylglucuronides themselves are generally too polar and non-volatile for direct GC analysis, GC-MS is invaluable for analyzing the parent phenol after enzymatic or chemical hydrolysis of the glucuronide conjugate.

A key step in GC-MS analysis of phenols is derivatization. nih.govnih.gov This chemical modification process converts the polar hydroxyl groups into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) or propanoate esters), which improves their chromatographic behavior and detection sensitivity. nih.gov For example, a method for the analysis of phenol, this compound, and phenylsulfate involves hydrolysis followed by derivatization to their propanoate esters before GC-MS analysis. nih.gov This derivatization introduces a traceable "reporter" group, enhancing the analysis. nih.gov

GC-MS based metabolite profiling has been successfully applied to identify and quantify a wide array of phenolic compounds in various matrices, from plant extracts to human plasma and urine. nih.govnih.govmdpi.com The technique provides excellent separation efficiency and, with mass spectrometric detection, yields detailed structural information that aids in the unequivocal identification of the analytes. researchgate.netthermofisher.comfilab.fr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov This method is exceptionally well-suited for the quantification of this compound and other metabolites in complex biological matrices such as plasma, blood, and urine. pronexusanalytical.comacs.org Its strength lies in its ability to provide a high degree of sensitivity and specificity, allowing for the detection of compounds at very low concentrations, often in the part-per-trillion range. nih.govsolvobiotech.com

The process begins with the separation of the analyte of interest, this compound, from other components in the sample matrix using liquid chromatography. researchgate.net Following separation, the analyte is ionized, typically using soft ionization techniques like electrospray ionization (ESI), which is ideal for polar compounds like glucuronides. jscimedcentral.com The ionized molecules are then directed into the tandem mass spectrometer. In the first stage of mass analysis, a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented in a collision cell, breaking it into smaller, characteristic product ions. researchgate.net The second stage of mass analysis isolates and detects these specific product ions. This precursor-to-product ion transition is unique to the analyte's structure, providing excellent selectivity and minimizing interference from the sample matrix. nih.govpronexusanalytical.com

A key advantage of LC-MS/MS for glucuronide analysis is the ability to measure the conjugate directly without the need for enzymatic or chemical hydrolysis. acs.orgmdpi.com This direct measurement approach improves accuracy and precision by avoiding potential issues associated with incomplete hydrolysis or instability of the parent compound under hydrolytic conditions. mdpi.com The most common quantitative method used is Multiple Reaction Monitoring (MRM), which specifically monitors the predetermined precursor and product ion pairs, resulting in highly precise and accurate quantification, even for trace-level analytes in complex samples. pronexusanalytical.com Research on mycophenolic acid phenyl glucuronide (MPAG) has demonstrated the successful application of LC-MS/MS for its determination in various biological samples, including human plasma, blood, and dried blood spots (DBS), with defined limits of quantification. researchgate.net During method development, it is crucial to optimize parameters to control for potential in-source conversion, where the glucuronide metabolite might revert to the parent drug within the mass spectrometer's ion source. nih.gov

Table 1: Key Features of LC-MS/MS for this compound Detection

| Feature | Description | Relevance to this compound Analysis |

| Principle | Combines liquid chromatography separation with two stages of mass analysis (MS/MS) for selective detection. pronexusanalytical.com | Separates this compound from complex biological matrices before highly specific detection. |

| Ionization | Typically uses soft ionization techniques like Electrospray Ionization (ESI). jscimedcentral.com | Efficiently ionizes polar molecules like glucuronides for mass analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM) is the standard for quantification. pronexusanalytical.com | Provides high precision, accuracy, and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Sensitivity | Capable of detecting analytes at very low concentrations (ng/mL to pg/mL). nih.govacs.org | Allows for the quantification of trace amounts of this compound in biological samples. |

| Specificity | High specificity is achieved through the unique fragmentation pattern of the analyte. nih.gov | Reduces background noise and matrix interference, ensuring accurate measurement. |

| Sample Throughput | Advances like Ultra-Performance Liquid Chromatography (UPLC) enable rapid analysis. nih.gov | Facilitates high-throughput screening and analysis in metabolic studies. |

| Direct Analysis | Enables direct measurement of the glucuronide conjugate without prior hydrolysis. acs.orgmdpi.com | Improves accuracy and simplifies sample preparation procedures. |

In Vivo Methodologies for Assessing this compound Disposition

Microdialysis Sampling for Real-Time Monitoring of this compound in Biological Systems

Microdialysis is an innovative in vivo sampling technique that permits the continuous, real-time monitoring of endogenous and exogenous substances, including drug metabolites like this compound, directly within the extracellular fluid of tissues. jscimedcentral.comwalshmedicalmedia.com This minimally invasive method involves implanting a small, catheter-based probe with a semipermeable membrane at its tip into a target tissue, such as the brain, liver, or blood. nih.govnih.gov A physiological solution, known as the perfusate, is slowly pumped through the probe. As the perfusate flows, substances present in the surrounding extracellular fluid diffuse across the membrane into the probe according to their concentration gradient. walshmedicalmedia.commdpi.com The resulting solution, the dialysate, is collected at set intervals and analyzed, providing a dynamic concentration-time profile of the unbound, pharmacologically active compound and its metabolites at the site of action. jscimedcentral.comnih.gov

The application of microdialysis to pharmacokinetic and drug metabolism studies offers significant advantages over traditional blood sampling. ucl.ac.be It allows for direct measurement in specific organs or tissues, yielding more meaningful data on local drug disposition and metabolism than systemic plasma concentrations alone. jscimedcentral.com Studies have successfully utilized microdialysis coupled with analytical techniques like LC-MS/MS to monitor drug metabolites. For instance, research has identified intact glucuronide and sulfate (B86663) conjugates of neurotransmitters in brain microdialysates, demonstrating the technique's capacity to capture phase II metabolites in situ. plos.orgresearchgate.net This provides crucial information on the formation and distribution of metabolites in their physiological environment.

The temporal resolution of microdialysis is determined by the perfusion flow rate and the sensitivity of the analytical method used to measure the collected dialysate. ucl.ac.be By providing near real-time data, microdialysis helps to construct detailed pharmacokinetic profiles and to better understand the exposure-response relationship of both a parent drug and its metabolites, such as this compound. jscimedcentral.comworldscientific.com

Table 2: Principles and Applications of Microdialysis in this compound Research

| Aspect | Description | Significance for this compound Studies |

| Principle | A probe with a semipermeable membrane is implanted in vivo. Analytes diffuse from the extracellular fluid into a perfusate flowing through the probe. walshmedicalmedia.comnih.gov | Allows for continuous sampling of unbound this compound directly from the interstitial fluid of target tissues. |

| Sampling | Provides continuous, real-time sampling from specific tissues (e.g., liver, brain, blood). jscimedcentral.comnih.gov | Enables the monitoring of local formation, distribution, and elimination of this compound over time. |

| Measurement | The collected dialysate reflects the unbound concentration of the analyte. nih.gov | Measures the pharmacologically relevant fraction of this compound available to interact with tissues. |

| Coupled Analysis | Dialysate samples are typically analyzed using highly sensitive techniques like LC-MS/MS. plos.orgworldscientific.com | Provides the necessary sensitivity and specificity to quantify low concentrations of this compound in small sample volumes. |

| Key Advantage | Offers high temporal resolution for dynamic concentration monitoring. walshmedicalmedia.comnih.gov | Captures rapid changes in this compound levels, providing a detailed pharmacokinetic profile. |

| Research Application | Used to study drug metabolism and disposition at the target site. jscimedcentral.comucl.ac.be | Elucidates the rate and extent of this compound formation and clearance within specific organs. |

Application of Isotopic Tracers in this compound Metabolic Fate Investigations

The use of stable isotope tracers is a powerful and definitive methodology for investigating the in vivo metabolic fate of compounds, including the formation and disposition of this compound. nih.govresearchgate.net This technique involves administering a parent compound that has been labeled with a stable, non-radioactive isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). researchgate.netbitesizebio.com Because the labeled compound is chemically and physiologically almost identical to its unlabeled counterpart, it follows the same metabolic pathways in the body. acs.org

The primary advantage of using stable isotope labeling is that it allows metabolites derived from the administered tracer to be distinguished from endogenous molecules with the same elemental composition. nih.gov When analyzed by mass spectrometry (MS), the labeled metabolites exhibit a characteristic mass shift compared to their unlabeled analogues, making them readily identifiable in complex biological samples. acs.org This approach enables the unambiguous tracking of a compound as it is absorbed, distributed, metabolized into conjugates like this compound, and ultimately excreted. researchgate.net

In practice, a stable isotope-labeled version of the parent phenol compound is administered, and biological samples (e.g., plasma, urine, bile) are collected over time. Analysis by LC-MS or LC-MS/MS can then identify all drug-related material, including the parent compound and its metabolites, by searching for the specific isotopic signature. acs.orgspringernature.com This strategy has been used to elucidate complex metabolic pathways and to quantify the contribution of different routes of metabolism. researchgate.net For example, stable isotope-labeled glucuronide metabolites have been synthesized and used as internal standards for quantitative analysis in clinical studies, ensuring high accuracy and precision in metabolite measurement. researchgate.net

Table 3: Use of Isotopic Tracers in this compound Metabolic Studies

| Feature | Description | Role in this compound Research |

| Principle | A parent compound is labeled with a stable isotope (e.g., ¹³C, ²H). The labeled compound and its metabolites are tracked in vivo. nih.govbitesizebio.com | Allows for the direct and unambiguous tracing of the metabolic conversion of a phenol to this compound. |

| Detection | Labeled metabolites are detected by mass spectrometry, identified by their specific mass shift. acs.org | Enables confident identification and differentiation of this compound from the complex background of endogenous metabolites. |

| Application | Used to delineate metabolic pathways and determine the fate of a drug (ADME studies). researchgate.net | Elucidates the complete disposition profile of this compound, from its formation to its elimination. |

| Quantification | Stable isotope-labeled analogues serve as ideal internal standards for quantitative LC-MS analysis. researchgate.net | Improves the accuracy and precision of this compound concentration measurements in biological fluids. |

| Advantage | Provides dynamic information about metabolic rates and pathway contributions. nih.govspringernature.com | Helps to quantify the extent and rate of glucuronidation relative to other metabolic pathways. |

| Safety | Uses non-radioactive isotopes, making it safe for use in human metabolic research. nih.gov | Allows for detailed metabolic studies to be conducted directly in human subjects. |

Computational and Modeling Approaches in this compound Research

Physiologically Based Toxicokinetic (PB-TK) Modeling Incorporating this compound Metabolism

Physiologically Based Toxicokinetic (PBTK), or Pharmacokinetic (PBPK), modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body based on physiological and biochemical principles. nih.gov These models are composed of compartments representing real organs and tissues, interconnected by blood flow, allowing for the prediction of chemical concentrations over time in various parts of the body. nih.gov A key strength of PBTK models is their ability to incorporate specific metabolic pathways, such as the formation of this compound.

To accurately predict the fate of phenolic compounds, it is essential to include their metabolism. PBTK models for substances like phenol, bisphenol A (BPA), and other phenolic chemicals have been developed to explicitly include phase II conjugation reactions, namely glucuronidation and sulfation. mdpi.comresearchgate.net These models integrate in vitro metabolism data, such as the Michaelis-Menten kinetic constants (Vmax, the maximum reaction velocity, and Km, the substrate concentration at half Vmax), which are determined using liver microsomes or hepatocytes. mdpi.comscilit.net For instance, studies on trout have determined the Vmax and Km for the formation of this compound from phenol, providing the necessary parameters to build a PBTK model for this compound in fish. mdpi.commdpi.com

By incorporating these metabolic parameters, the PBTK model can simulate the rate of this compound formation in the liver and its subsequent distribution to other tissues and elimination from the body. researchgate.net This allows researchers to predict internal tissue concentrations of both the parent phenol and its glucuronide metabolite under various exposure scenarios. researchgate.netnih.gov Such models are valuable tools for understanding the toxicokinetics of the parent compound and its metabolites, extrapolating between species, and assessing risk. mdpi.comnih.gov

Table 4: Components of a PBTK Model for this compound

| Model Component | Description | Data Source / Example |

| Physiological Parameters | Organ volumes, blood flow rates, cardiac output. researchgate.net | Literature values for the specific species (e.g., human, rat, fish). |

| Chemical-Specific Parameters | Partition coefficients (tissue:blood), membrane permeability. | Determined experimentally or predicted using QSAR models. |

| Metabolism Compartment | Typically the liver, where glucuronidation primarily occurs. | The model includes a liver compartment with defined volume and blood flow. |

| Glucuronidation Kinetics | Describes the rate of this compound formation from the parent phenol. | In vitro Michaelis-Menten constants (Vmax, Km) from liver microsome or hepatocyte assays. mdpi.comscilit.net |

| Metabolite Disposition | Describes the distribution and elimination of the formed this compound. | Partition coefficients and elimination rate constants for this compound. |

| Model Output | Time-course predictions of parent compound and this compound concentrations in various tissues and blood. researchgate.net | Simulation results showing the impact of metabolism on the internal dose of the parent phenol. |

Mathematical Modeling of this compound Hepatic Disposition

The liver plays a central role in the metabolism of phenolic compounds and the subsequent handling of their glucuronide conjugates. Mathematical modeling provides a powerful framework for quantitatively describing the complex processes involved in the hepatic disposition of this compound. These models are particularly useful for dissecting the interplay between metabolic formation and transport into and out of liver cells (hepatocytes). nih.govacs.org

Studies utilizing sandwich-cultured human hepatocytes (SCHH) have been instrumental in developing these models. acs.orgnih.gov In this in vitro system, hepatocytes form a polarized monolayer, allowing researchers to distinguish between transport processes at the basolateral membrane (facing the blood) and the canalicular membrane (facing the bile). By incubating SCHH with a parent compound, researchers can measure the formation of this compound and its subsequent efflux into both the culture medium (representing basolateral efflux into blood) and the bile canaliculi. acs.org

A mathematical model is then constructed to describe these simultaneous processes: uptake of the parent compound, its intracellular conversion to this compound, and the subsequent transport of the glucuronide out of the cell. acs.orgnih.gov Such models have been successfully applied to study the hepatic disposition of mycophenolic acid phenyl-glucuronide (MPAG). nih.govnih.gov These studies identified and quantified the roles of specific efflux transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2) in biliary excretion, and MRP3 and MRP4 in basolateral efflux into the circulation. acs.orgnih.gov The models can estimate clearance values for each of these pathways, revealing the relative importance of biliary versus basolateral elimination. nih.gov This mechanistic approach provides critical insights into how the liver handles this compound, which is essential for predicting its systemic exposure and potential for drug-drug interactions. researchgate.netnih.gov

Table 5: Mathematical Modeling of Hepatic Transport Processes for this compound

| Process Modeled | Description | Key Transporters Involved | Model Output |

| Parent Compound Uptake | Transport of the parent phenol from blood into the hepatocyte across the basolateral membrane. | Organic Anion Transporting Polypeptides (OATPs). nih.gov | Uptake clearance rate. |

| Intracellular Metabolism | Conversion of the parent phenol to this compound via UGT enzymes. | UDP-glucuronosyltransferases (UGTs). solvobiotech.com | Rate of metabolite formation. |

| Basolateral Efflux | Transport of this compound from the hepatocyte back into the blood circulation. | MRP3, MRP4. nih.govacs.org | Basolateral efflux clearance (CLint,BL). nih.gov |

| Biliary Excretion | Transport of this compound from the hepatocyte into the bile canaliculi for elimination. | MRP2. nih.govacs.org | Biliary excretion clearance (CLint,bile). nih.gov |

Integration of Bioinformatics Tools in UGT and this compound Studies

The study of UDP-Glucuronosyltransferases (UGTs) and the glucuronidation process, which produces metabolites like this compound, has been significantly advanced by the integration of bioinformatics tools. These computational approaches allow for the large-scale analysis of genomic and metabolomic data, providing insights into the function, evolution, and specificity of UGT enzymes.

Databases and Gene Identification

A fundamental application of bioinformatics in UGU research is the identification and cataloging of UGT genes. mdpi.com This process begins with searching genome databases using known UGT amino acid sequences as queries via tools like BLASTP. mdpi.com The presence of the conserved UGT domain (PF00201) is then confirmed using resources like the Pfam database. mdpi.com This systematic, genome-wide approach has been used to identify the complete set of UGT genes in numerous organisms, including plants like Arabidopsis thaliana (107 UGTs), grape (Vitis vinifera) (181 UGTs), and walnut (Juglans regia) (124 UGTs). mdpi.comresearchgate.net

Once identified, these genes are named by the official UGT Nomenclature Committee to maintain consistency across research. wsu.edu Various online databases serve as crucial repositories for information on UGT genes, their protein products, and related pathways.

| Database/Tool | Description | Application in UGT/Phenylglucuronide Research | Reference |

|---|---|---|---|

| UniProt | A comprehensive resource for protein sequence and functional information. | Provides detailed data on specific UGT enzymes, including function, catalytic activity, and links to other databases. uniprot.org | uniprot.org |

| GenBank | A comprehensive public database of nucleotide sequences and their protein translations. | Researchers deposit novel UGT sequences here for naming and public access. wsu.edu | wsu.edu |

| Pfam | A database of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs). | Used to identify the conserved domain (PF00201) that defines the UGT gene family. mdpi.com | mdpi.com |

| Reactome | A free, open-source, curated and peer-reviewed pathway database. | Provides detailed maps of the glucuronidation pathway, including the enzymes (UGTs), co-substrates (UDPGA), and products. reactome.org | reactome.org |

| Human Metabolome Database (HMDB) | A comprehensive database containing detailed information about small molecule metabolites found in the human body. | Contains entries for metabolites like this compound, detailing its chemical properties, classification, and biological context. hmdb.ca | hmdb.ca |

Phylogenetic and Evolutionary Analysis

Phylogenetic analysis is a powerful bioinformatics method used to understand the evolutionary relationships within the large UGT superfamily. frontiersin.org By comparing the amino acid sequences of different UGTs, researchers can construct phylogenetic trees that group related enzymes into clades or families. frontiersin.orgmicropublication.org This classification provides a framework for predicting the function and substrate specificities of newly identified UGTs based on their position within the tree. nih.gov

For example, phylogenetic analysis of UGTs from various plant species, including Arabidopsis, cotton, and grape, has revealed that some UGT subgroups maintain highly conserved functions across different species, while others appear to adapt and change their substrate specificity more readily. researchgate.netfrontiersin.orgnih.gov These analyses are typically performed using software like MEGA X or tools like MAFFT for sequence alignment, which helps to trace the evolutionary history and diversification of UGT families in response to different environmental pressures or metabolic needs. micropublication.orgfrontiersin.orgbiorxiv.org

| Organism/Group | Bioinformatics Tool(s) | Key Research Finding | Reference |

|---|---|---|---|

| Cotton (Gossypium spp.) | Phylogenetic analysis, GO enrichment, RNA-seq | Identified 752 UGTs across four cotton species, grouped into 18 clades. This provides a basis for understanding the evolution of the UGT superfamily in polyploid plants. frontiersin.org | frontiersin.org |

| Arabidopsis thaliana | Molecular phylogenetic analysis | Constructed a phylogenetic tree for 99 UGT sequences, creating a framework to predict substrate specificities of newly identified plant UGTs. nih.gov | nih.gov |

| Mammals | MAFFT, trimAl, BLASTN | Analysis suggests that the common ancestor of Eutheria and Marsupialia possessed both UGT2A-like and UGT2B-like genes, indicating an ancient divergence. biorxiv.org | biorxiv.org |

| Drosophila melanogaster | ClustalW, MEGA X | A phylogenetic tree of 35 UGT genes revealed lineage-specific gene duplications, linked to functions like detoxification and cold tolerance. frontiersin.org | frontiersin.org |

Predictive Modeling of UGT-Mediated Metabolism

A significant area of bioinformatics research involves the development of in silico models to predict how a given chemical will be metabolized by UGTs. nih.govnih.gov These predictive tools are crucial in drug discovery and toxicology for identifying which compounds may be glucuronidated and at which specific atomic site (Site of Metabolism, or SOM). oup.comacs.org

Machine Learning and QSAR Models: Machine learning algorithms, such as support vector machines (SVM) and graph neural networks (GNN), are trained on large datasets of known UGT substrates and non-substrates. nih.govoup.com These models learn to recognize the molecular features—such as atomic reactivity and physicochemical properties—that determine whether a compound will undergo glucuronidation. oup.com For instance, a computational framework named Meta-UGT was developed using a GNN to first predict if a molecule is a UGT substrate and then to identify the specific site of metabolism with high accuracy. nih.gov Another model, XenoSite, uses a neural network and has shown high accuracy in predicting sites of glucuronidation, including for atypical sites like carbons. nih.gov

Molecular Docking and Homology Modeling: When the 3D crystal structure of a UGT enzyme is not available, homology modeling is used to create a predicted structure based on the amino acid sequence of a related, known UGT structure. researchgate.netnih.gov Molecular docking simulations can then be performed to predict how a substrate, such as a phenol that forms this compound, fits into the active site of the UGT enzyme. nih.govplos.org These simulations help to understand the specific molecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the substrate in the correct orientation for the glucuronic acid transfer to occur. plos.orgmdpi.com This approach has been used to rationalize the substrate specificity and regioselectivity of various UGT isoforms. mdpi.com

| Predictive Model/Tool | Methodology | Primary Application | Reported Accuracy/Finding | Reference |

|---|---|---|---|---|

| Meta-UGT | Graph Neural Network (GNN) | Predicts UGT substrates and Site of Metabolism (SOM). | Test set accuracy of 0.851 for substrate prediction and 0.898 (Top-1) for SOM prediction. nih.gov | nih.gov |

| XenoSite | Neural Network | Predicts sites of UGT-mediated metabolism. | Correctly predicts SOM in the Top-2 predictions at a rate of 97%. nih.gov | nih.gov |

| SVM-based Models | Support Vector Machine (SVM) | Predicts sites of glucuronidation for different functional groups (e.g., aliphatic hydroxyls, aromatic hydroxyls). | Balanced accuracy on test sets ranged from 0.88 to 0.96. oup.com | oup.com |

| Molecular Docking (Autodock) | Homology Modeling and Docking Simulation | To understand molecular interactions between ligands and UGT active sites. | Predicted different hydrogen bond interactions that explained the varied inhibitory potential of different compounds on UGT1A1 and UGT1A3. nih.gov | nih.gov |

Genome-Wide Association Studies (GWAS)

Genome-Wide Association Studies (GWAS) are used to identify associations between genetic variants, such as single nucleotide polymorphisms (SNPs), and specific traits or diseases. nih.gov In the context of UGT research, GWAS databases are analyzed to find links between variations in UGT genes and conditions related to metabolism. nih.gov

These studies have successfully validated known associations, such as the strong link between the UGT1A1 gene and hyperbilirubinemia (elevated bilirubin levels). nih.govmaxapress.com GWAS have also uncovered novel associations; for example, multiple studies have reported a link between the UGT1A locus and increased levels of low-density lipoprotein (LDL) cholesterol. nih.gov In plants, metabolite-GWAS (mGWAS) has been used to discover enzyme-substrate relationships, successfully confirming predicted functions for several UGTs in species like Populus trichocarpa. ornl.govfrontiersin.org These findings help bridge the gap between in vitro enzyme activity and in vivo physiological outcomes. nih.govornl.gov

| UGT Gene/Locus | Associated Phenotype/Disease | Key Finding from GWAS | Reference |

|---|---|---|---|

| UGT1A1 | Hyperbilirubinemia (Jaundice) | GWAS analysis confirmed the strong and well-established genetic association between UGT1A1 variants and bilirubin levels. nih.govmaxapress.com | nih.govmaxapress.com |

| UGT1A Locus | LDL Cholesterol Levels | Over ten studies reported a genetic link between the UGT1 gene and increased LDL cholesterol. nih.gov | nih.gov |

| UGT2B7 | Testosterone, Total Cholesterol, Vitamin D Levels | GWAS data revealed associations between UGT2B7 variants and levels of these endogenous compounds. nih.gov | nih.gov |

| UGT2B17 | Osteoporosis | A copy number variation (CNV) in the UGT2B17 gene was found to be associated with osteoporosis. oup.com | oup.com |

| UGT1A Locus | Gallstone Formation | Genetic variants in the UGT1A locus have been associated with the formation of gallstones. oup.com | oup.com |

Biological and Ecological Implications of Phenylglucuronide Metabolism

Phenylglucuronide as a Key Metabolite in Xenobiotic Detoxification and Elimination

The metabolism of xenobiotics, or compounds foreign to an organism, is a critical survival mechanism. wikipedia.org This process, often called detoxification or biotransformation, typically occurs in two phases. wikipedia.orgslideshare.net Phase I reactions, such as oxidation and hydrolysis, introduce or expose functional groups on the foreign molecule. slideshare.netjaypeedigital.com Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their removal from the body. wikipedia.orgslideshare.net

Glucuronidation is a major Phase II conjugation pathway, responsible for the metabolism of a vast number of xenobiotics, including many drugs, pollutants, and phenolic compounds. jaypeedigital.comsolvobiotech.comwikipedia.org This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). solvobiotech.comwikipedia.orgcriver.com These enzymes transfer glucuronic acid from the high-energy co-factor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the xenobiotic. solvobiotech.comnih.gov

In the case of phenol (B47542), a common xenobiotic, the UGT enzymes catalyze its conjugation with glucuronic acid to form this compound. slideshare.netjaypeedigital.comfunaab.edu.ng This transformation is a crucial step in detoxification. The addition of the highly polar glucuronic acid moiety makes the resulting this compound conjugate significantly more water-soluble than the parent phenol molecule. wikipedia.org This increased polarity hinders its reabsorption in the kidneys and facilitates its efficient elimination from the body, primarily through urine and to a lesser extent, bile. solvobiotech.comeuropa.eufrontiersin.org While the liver is the primary site for this process, UGT enzymes are also present in other tissues, including the kidneys, gastrointestinal tract, and lungs. solvobiotech.comcriver.comresearchgate.net

Role of this compound Formation in Chemical Deactivation Processes

The formation of this compound is not just a mechanism for elimination but also a critical process of chemical deactivation. mdpi.com Many xenobiotics, like phenol, are lipophilic (fat-soluble) and can be biologically active, potentially exerting toxic effects by interacting with cellular components. wikipedia.org The process of glucuronidation effectively terminates the biological actions of these compounds. nih.gov

By converting phenol into this compound, the body neutralizes its reactivity and toxicity. The resulting glucuronide is generally considered an inactive metabolite. solvobiotech.com The addition of the bulky glucuronic acid group to phenol sterically hinders its ability to bind to receptors or enzyme active sites, while the increased water-solubility prevents it from crossing cellular membranes and reaching intracellular targets. wikipedia.org

This deactivation is a cornerstone of detoxification for numerous phenolic compounds. mdpi.com For example, in humans, following a low oral dose of phenol, this compound accounts for a significant portion (around 16%) of the excreted metabolites, with phenyl sulfate (B86663) being the other major conjugate. nih.govepa.gov At higher doses, the sulfation pathway can become saturated, leading to a proportional increase in the formation of this compound, highlighting its importance in handling larger exposures. cdc.gov This shift underscores the critical capacity of the glucuronidation pathway to deactivate and clear potentially harmful phenolic substances. epa.gov

Significance of this compound Metabolism in Environmental Risk Assessment of Bioaccumulative Chemicals

In ecotoxicology, understanding the metabolic fate of chemicals is essential for assessing their environmental risk. researcher.life Persistent, bioaccumulative, and toxic (PBT) substances are of particular concern because they can remain in the environment for long periods and accumulate in the tissues of organisms. ecetoc.orgeuropa.eu The ability of an organism to metabolize and excrete a chemical directly influences its bioaccumulation potential. nih.gov

For phenolic compounds in aquatic environments, glucuronidation is a key metabolic pathway in fish that mitigates bioaccumulation. mdpi.comnih.gov Studies on various fish species have shown that they effectively convert phenolic compounds into more water-soluble glucuronide conjugates, which are then excreted. nih.gov This metabolic deactivation is crucial for reducing the internal concentration of the toxic parent chemical. mdpi.com

Research comparing different fish species, such as rainbow trout, brook trout, and lake trout, has demonstrated that while they all produce this compound from phenol, the rate and capacity of this metabolic process can differ. researcher.lifemdpi.com High levels of glucuronide and sulfate conjugates of phenolic endocrine-disrupting chemicals have been found in the bile and liver of wild fish, indicating that these organs play a major role in the metabolism and excretion of such compounds. nih.gov Therefore, evaluating the capacity for this compound formation is a significant component of the environmental risk assessment for phenolic chemicals, helping to predict their persistence and potential for toxicity in aquatic ecosystems. researcher.lifescilit.com

Table 1: Research Findings on this compound Formation in Fish

| Species | Key Finding | Implication for Risk Assessment | Reference(s) |

| Rainbow Trout (Oncorhynchus mykiss), Brook Trout (Salvelinus fontinalis), Lake Trout (Salvelinus namaycush) | All three species metabolize phenol into hydroquinone, catechol, and this compound (PG). While the affinity of enzymes for Phase I metabolism differed, no significant difference was seen in the enzyme affinity (Km) for Phase II metabolism of phenol to PG. However, the maximum capacity (Vmax) for PG formation was significantly lower in lake trout. | Provides species-specific metabolic rate data (Km and Vmax) essential for building predictive toxicokinetic models to assess the risk of reactive chemicals like phenol. mdpi.com | researcher.life, mdpi.com |

| Wild Fish (from Pearl River, China) | Greater levels of glucuronide/sulfate conjugated phenolic endocrine-disrupting chemicals (like BPA and 4-NP) were found in fish bile and liver compared to plasma and muscle. | Demonstrates the critical role of the liver and bile in metabolizing and excreting phenolic pollutants, reducing their bioaccumulation in edible tissues like muscle. nih.gov | nih.gov |

| Brook Trout (Salvelinus fontinalis) | The rate of this compound formation was found to have sex-linked differences and varied over the annual reproductive cycle. | Shows that metabolic deactivation rates can be influenced by physiological factors like sex and reproductive status, which should be considered for more accurate, time-dependent risk assessments. mdpi.com | mdpi.com |

This compound in the Context of Metabolomics and Biomarker Research, including Induced Volatolomics

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for discovering biomarkers related to disease or chemical exposure. frontiersin.orgmdpi.com this compound serves as a well-established biomarker of exposure to phenol. cdc.govrfppl.co.in Its presence and concentration in urine can be measured to assess recent contact with phenol-containing products or environmental phenol. nih.govrfppl.co.in

A novel and promising application of this compound metabolism is in the field of "induced volatolomics." biorxiv.orgbiorxiv.org This approach involves administering an exogenous agent that is metabolized by a disease-specific process to produce a volatile organic compound (VOC) detectable in exhaled breath. biorxiv.org

Recent research has explored using phenyl-β-D-glucuronide as a non-toxic, natural product-based agent for cancer risk pre-warning. biorxiv.orgbiorxiv.orgjustia.com The principle relies on the observation that the enzyme β-glucuronidase is often highly concentrated in the microenvironment of various tumors. biorxiv.orgbiorxiv.org When phenyl-β-D-glucuronide is administered, it is metabolized by this tumor-associated enzyme into phenol. biorxiv.orgjustia.com Since phenol is not typically present in the body in significant amounts, its detection as a volatile compound in the breath can serve as a specific marker indicating the presence of elevated β-glucuronidase activity, and thus, potentially a tumor. justia.com Studies in mouse models have shown that this method can predict tumor risk with high specificity and sensitivity within minutes of administration. biorxiv.orgbiorxiv.org

Table 2: this compound in Induced Volatolomics for Cancer Detection

| Concept | Mechanism | Application | Key Advantage | Reference(s) |

| Induced Volatolomics | Administration of an exogenous agent to induce a disease-specific volatile biomarker. | A promising, non-invasive approach for early cancer risk screening and pre-warning. | Improves pre-warning accuracy and reliability compared to analyzing endogenous VOCs alone. biorxiv.org | biorxiv.org, biorxiv.org |

| Phenyl-β-D-glucuronide as an Exogenous Agent | Phenyl-β-D-glucuronide is metabolized by the enzyme β-glucuronidase, which is highly expressed in many tumor microenvironments. | Used as a drug to be administered for cancer pre-warning. justia.com | As a natural product, it has demonstrated good biocompatibility in initial studies. biorxiv.orgbiorxiv.org | biorxiv.org, justia.com, biorxiv.org |